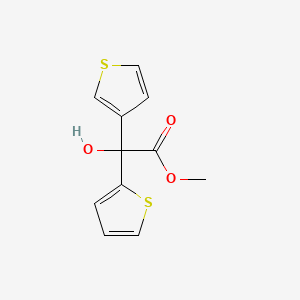
Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate
Vue d'ensemble
Description
Methyl-2-(thien-2-yl)-2-(thien-3-yl)glycolate, can be used in the chemical synthesis of other compounds.
Activité Biologique
Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate, also known as 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetic acid methyl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : CHOS
- Molecular Weight : 254.33 g/mol
- CAS Number : 28748-67-6
-
Cholinesterase Inhibition :
This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In studies, it demonstrated significant AChE inhibitory activity with an IC value comparable to other known inhibitors . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. -
Antioxidative Properties :
The compound exhibits antioxidative capacity, which is crucial for protecting cells from oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a role .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies
-
Neuroprotective Effects :
In a study focusing on neuroprotection, this compound was evaluated for its ability to protect neuronal cells from oxidative damage. Results indicated that the compound could reduce cell death in the presence of oxidative stressors, suggesting its potential as a neuroprotective agent. -
Anticancer Activity :
The compound was tested against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). It exhibited dose-dependent cytotoxic effects, with a notable reduction in cell viability at higher concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Pharmacological Applications
Given its biological activities, this compound has potential applications in:
-
Alzheimer's Disease Treatment :
Due to its AChE inhibitory properties, it may serve as a lead compound for developing drugs aimed at enhancing cholinergic function in Alzheimer's patients. -
Cancer Therapy :
Its cytotoxic effects on cancer cells indicate that it could be explored further as an anticancer agent, potentially leading to new treatments for various malignancies.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
- Antioxidant Activity
- Antibacterial Properties
- Antitumor Potential
Materials Science Applications
- Dyes and Pigments
- Conductive Polymers
Organic Synthesis Applications
- Synthetic Intermediates
- Heterocyclic Chemistry
Case Studies and Research Findings
Propriétés
IUPAC Name |
methyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-6-15-7-8)9-3-2-5-16-9/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFFVYBQYVJQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CSC=C1)(C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















